N-(4-fluorophenyl)-5-[(furan-2-ylmethyl)(2-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide
Description
N-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and a methanesulfonylpyrimidine core. Its intricate molecular architecture makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C25H23FN4O5S |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-5-[furan-2-ylmethyl-[(2-methoxyphenyl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H23FN4O5S/c1-34-22-8-4-3-6-17(22)15-30(16-20-7-5-13-35-20)21-14-27-25(36(2,32)33)29-23(21)24(31)28-19-11-9-18(26)10-12-19/h3-14H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
OINUOQDUNHMZSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=C(C=C4)F)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . This reaction forms functionalized β-lactams, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHOXYPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
- N-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
Uniqueness
N-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
